molecular formula C15H11ClN2O2S B438552 N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 313469-56-6

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B438552
CAS RN: 313469-56-6
M. Wt: 318.8g/mol
InChI Key: QQQRNJFNQJMNSZ-UHFFFAOYSA-N
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Description

“N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also contains a phenoxy group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a phenoxy group, and an acetamide group. The benzothiazole ring is aromatic and contains a sulfur and a nitrogen atom. The phenoxy group consists of a phenyl ring connected to an oxygen atom, and the acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) connected to the same carbon .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

This compound has been evaluated for its potential in the field of anti-inflammatory and analgesic medications. Derivatives of benzothiazole, such as the one mentioned, have shown significant activity in reducing inflammation and pain in experimental models. Their action is mediated chiefly through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .

Antibacterial Activity

Benzothiazole-containing analogues have been synthesized and studied for their potent antibacterial activity. These compounds, including the one , have been found to be effective against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . This makes them promising candidates for the development of new antibacterial agents .

Antimicrobial Agent Replacement

With the recent ban of certain antimicrobial agents in personal care products, benzothiazole derivatives are being considered as replacements due to their antimicrobial properties. They disrupt microbial fatty acid synthesis and cell membrane formation, which is crucial for preventing spoilage and infections .

Synthesis of Dispersed Azo Dyes

Benzothiazole derivatives are used in the synthesis of dispersed azo dyes, which have applications in textile dyeing. These dyes are synthesized through electrophilic substitution reactions and are valued for their colorfastness and vibrancy .

Pharmacological Evaluation

The compound has been part of pharmacological evaluations where its derivatives have been synthesized and tested for various biological activities. This includes studying their effects on ulcerogenic and lipid peroxidation activities, which are important for understanding the safety and efficacy of new drugs .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQRNJFNQJMNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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